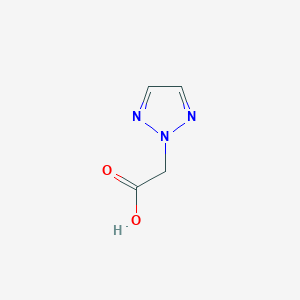

2H-1,2,3-triazole-2-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)3-7-5-1-2-6-7/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJAOKPOPOGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634033 | |

| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-91-6 | |

| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-1,2,3-triazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-1,2,3-Triazole-2-acetic acid is a key heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science.[1][2][3] Its synthesis, however, presents a notable regioselectivity challenge: the differentiation between N1 and N2 substitution on the triazole ring. This guide provides an in-depth analysis of the primary synthetic strategies to obtain the N2-substituted isomer, focusing on the direct N-alkylation of 1,2,3-triazole. We will explore the mechanistic principles governing regioselectivity, present a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently and reliably synthesize this valuable compound.

Introduction: The Significance of N2-Substituted Triazoles

The 1,2,3-triazole core is a privileged scaffold in drug discovery, renowned for its metabolic stability, ability to form hydrogen bonds, and dipole character.[2][3] These properties make it an excellent bioisostere for other functional groups, enhancing the pharmacokinetic profiles of therapeutic agents. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" provides straightforward access to 1,4-disubstituted (N1) triazoles, the synthesis of N2-substituted isomers remains a more complex challenge.[4][5][6] The N2-acetic acid moiety, in particular, serves as a crucial linker or pharmacophore in the design of novel therapeutics, including enzyme inhibitors and receptor antagonists.[7] This guide focuses on elucidating a reliable pathway to this specific, high-value isomer.

Synthetic Strategies: A Mechanistic Approach

A retrosynthetic analysis of this compound points to two primary synthons: the 1,2,3-triazole anion and an acetic acid electrophile. This immediately suggests the most direct approach: N-alkylation.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]

"isomers of 1,2,3-triazole-acetic acid"

An In-Depth Technical Guide to the Isomers of 1,2,3-Triazole-Acetic Acid: Synthesis, Characterization, and Applications

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its stability, synthetic accessibility, and unique electronic properties that make it an effective pharmacophore and bioisostere.[1][2] When functionalized with an acetic acid moiety, the resulting 1,2,3-triazole-acetic acid scaffold presents a set of distinct structural isomers whose synthesis and properties are of significant interest to drug development professionals. This guide provides a comprehensive exploration of the primary isomers of 1,2,3-triazole-acetic acid, focusing on the regioselective synthetic strategies required to access each one. We delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer a comparative analysis of the isomers' characteristics. This document serves as a technical resource for researchers aiming to leverage these versatile building blocks in the design of novel therapeutics.

The 1,2,3-Triazole: A Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[3] Its prominence in drug discovery is due to a remarkable combination of chemical and physical properties. The triazole ring is exceptionally stable to metabolic degradation, including acidic or basic hydrolysis and oxidative or reductive conditions.[1] Furthermore, its dipole moment and ability to participate in hydrogen bonding allow it to mimic the geometry and electronic profile of an amide bond, making it a valuable bioisostere.[4][5]

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible.[6][7][8] This reaction's reliability, high yield, and tolerance of a wide range of functional groups have cemented the 1,2,3-triazole's role as a versatile linker and core structural element in drug design.[1][4][9]

Structural Isomerism in 1,2,3-Triazole-Acetic Acid

The constitutional isomerism of 1,2,3-triazole-acetic acid arises from the attachment point of the acetic acid group (-CH₂COOH) to the triazole ring. This can occur at one of the three nitrogen atoms (N-substitution) or one of the two carbon atoms (C-substitution), leading to distinct chemical entities with different properties.

The primary isomers are:

-

(1H-1,2,3-Triazol-1-yl)acetic Acid (1-TAA)

-

(2H-1,2,3-Triazol-2-yl)acetic Acid (2-TAA)

-

(1H-1,2,3-Triazol-4-yl)acetic Acid (4-TAA)

-

(1H-1,2,3-Triazol-5-yl)acetic Acid (5-TAA)

It is crucial to note that for the parent triazole ring, the 1H- and 3H-tautomers are equivalent. However, upon substitution, N1 and N3 become distinct. The 2H-tautomer is also a significant form.[10][11] For C-substituted variants like 4-TAA and 5-TAA, tautomerism of the proton on the ring nitrogens adds another layer of complexity.

Regioselective Synthesis Strategies: A Mechanistic Perspective

Achieving control over the isomeric form is the central challenge in synthesizing 1,2,3-triazole-acetic acid derivatives. The choice of strategy is dictated by the desired point of attachment, with different catalytic systems and reaction mechanisms providing access to specific regioisomers.

Synthesis of C-Substituted Isomers via Cycloaddition

A. (1H-1,2,3-Triazol-4-yl)acetic Acid (4-TAA): The CuAAC "Click" Approach The 1,4-disubstituted regioisomer is most reliably synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction provides exclusive regioselectivity for the 1,4-isomer.

-

Causality & Experimental Choice: The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[12] This coordination directs the cycloaddition pathway to yield only the 1,4-product. The reaction is typically catalyzed by a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly. Water or aqueous solvent mixtures are often preferred as they accelerate the reaction.[4]

-

Synthetic Route: An organic azide is reacted with an alkyne bearing a latent or protected carboxylic acid function, such as propargyl alcohol or ethyl propiolate.

B. (1H-1,2,3-Triazol-5-yl)acetic Acid (5-TAA): The Ruthenium-Catalyzed Alternative Accessing the 1,5-regioisomer requires moving away from copper catalysis. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively forming 1,5-disubstituted 1,2,3-triazoles.[4][12]

-

Causality & Experimental Choice: The RuAAC reaction proceeds through a distinct ruthenacycle intermediate, which contrasts with the copper-acetylide mechanism.[12] This alternative mechanistic pathway directs the regiochemical outcome towards the 1,5-isomer. Ruthenium catalysts such as Cp*RuCl(PPh₃)₂ are commonly employed. These reactions are typically run in organic solvents like toluene or benzene at elevated temperatures.[4]

Synthesis of N-Substituted Isomers via Alkylation

The synthesis of N-substituted isomers generally involves the direct alkylation of the 1,2,3-triazole ring with an acetic acid derivative. However, this approach is complicated by a lack of regioselectivity.

-

Causality & Experimental Choice: The 1,2,3-triazole anion has nucleophilic character at all three nitrogen atoms.[13][14] Alkylation with an electrophile like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃, NaH) typically yields a mixture of the N1 and N2 isomers.[13][14] The ratio of these products is influenced by multiple factors including the solvent, counter-ion, and temperature, making selective synthesis challenging.[13] 4,5-disubstituted triazoles can be used to sterically direct alkylation to the N2 position.[13][14]

A. (1H-1,2,3-Triazol-1-yl)acetic Acid (1-TAA) and (2H-1,2,3-Triazol-2-yl)acetic Acid (2-TAA)

-

Synthetic Route: The most direct route involves reacting 1,2,3-triazole with ethyl bromoacetate, followed by chromatographic separation of the resulting N1 and N2 ester intermediates, and subsequent hydrolysis to the desired acids.

Experimental Protocols and Characterization

Protocol 1: Synthesis of Ethyl (1H-1,2,3-Triazol-4-yl)acetate via CuAAC

This protocol is a self-validating system; the formation of the product is confirmed by standard analytical techniques, and the high regioselectivity of the CuAAC reaction ensures the identity of the 1,4-isomer.

-

Reagent Preparation: To a 100 mL round-bottom flask, add benzyl azide (1.33 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.39 g, 2 mmol) in water (5 mL). Prepare a solution of copper(II) sulfate pentahydrate (0.25 g, 1 mmol) in water (5 mL).

-

Reaction Initiation: While stirring the azide/alkyne mixture vigorously, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is often exothermic and may change color.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed.

-

Workup and Extraction: Once complete, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

-

Hydrolysis: The resulting ester is then hydrolyzed using standard conditions (e.g., 1M NaOH in a THF/water mixture) followed by acidic workup to yield 4-TAA.

Characterization Insights

Distinguishing between the isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

-

¹H NMR:

-

4-TAA: Shows a characteristic singlet for the C5-H proton on the triazole ring. The methylene (-CH₂-) protons of the acetic acid group will also appear as a singlet.

-

5-TAA: Shows a characteristic singlet for the C4-H proton.

-

1-TAA: Shows two distinct doublets in the aromatic region for the C4-H and C5-H protons.

-

2-TAA: Due to symmetry, the C4-H and C5-H protons are equivalent and appear as a single singlet in the aromatic region.

-

-

¹³C NMR: The chemical shifts of the triazole ring carbons are also diagnostic for each isomer. Two-dimensional NMR techniques (HSQC, HMBC) are invaluable for unambiguous assignment of all proton and carbon signals.[15]

Comparative Data and Physicochemical Properties

The position of the acetic acid group significantly impacts the molecule's electronic distribution, acidity, and potential for intermolecular interactions.

| Property | 1-TAA | 2-TAA | 4-TAA | 5-TAA | Rationale |

| pKa | ~3.5-4.0 | ~3.8-4.3 | ~3.2-3.7 | ~3.3-3.8 | The electron-withdrawing triazole ring acidifies the carboxyl proton. N-substitution has a slightly weaker effect than C-substitution. |

| Dipole Moment | High | Low | Moderate | Moderate | The 2-substituted isomer is more symmetric, leading to a lower overall dipole moment. |

| H-Bonding | Acceptor (N2, N3) | Acceptor (N1, N3) | Donor (N-H) & Acceptor | Donor (N-H) & Acceptor | C-substituted isomers retain an N-H group, acting as both H-bond donors and acceptors. N-substituted isomers can only act as acceptors. |

| Stability | High | High | High | High | The 1,2,3-triazole ring is inherently stable across all isomeric forms.[1][3] |

Applications in Drug Discovery

The 1,2,3-triazole-acetic acid isomers are versatile scaffolds for building more complex molecules. Their utility stems from the distinct roles the triazole ring can play.[2]

-

As a Linker: The CuAAC reaction allows the 4-TAA isomer to be used to reliably connect two different molecular fragments (pharmacophores), with the triazole acting as a stable, inert bridge.[1][4]

-

As a Pharmacophore: The triazole ring itself can engage in critical interactions with biological targets. The different isomers present unique vectors for their substituents and distinct patterns of hydrogen bond donors and acceptors, which can be exploited to optimize binding to enzymes or receptors.[16][17]

-

As a Bioisostere: As mentioned, the triazole ring is an excellent mimic of the amide bond, offering improved metabolic stability.[5] The acetic acid moiety provides a handle for further derivatization or can act as a key interacting group, for example, by chelating a metal ion in an enzyme's active site.

The anti-epileptic drug Rufinamide contains a 1,2,3-triazole core, highlighting the clinical relevance of this scaffold.[5] Derivatives of 1,2,3-triazole have shown a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19]

Conclusion and Future Outlook

The isomers of 1,2,3-triazole-acetic acid represent a family of high-value chemical building blocks for drug discovery. Mastery of their regioselective synthesis is paramount for any researcher seeking to incorporate them into molecular design. While copper- and ruthenium-catalyzed cycloadditions provide reliable access to the C-substituted 1,4- and 1,5-isomers, respectively, the selective synthesis of N-substituted isomers remains a more nuanced challenge, often requiring classical approaches of alkylation followed by careful separation. The distinct physicochemical properties endowed by each isomeric form provide a rich palette for medicinal chemists to fine-tune molecular interactions and optimize drug candidates. Future efforts will likely focus on developing novel catalytic systems for direct and selective N1 or N2 functionalization, further expanding the synthetic accessibility and utility of these powerful scaffolds.

References

- 1. longdom.org [longdom.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 6. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Click Chemistry [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 16. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

The Ascendant Therapeutic Potential of 2H-1,2,3-Triazole Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Unique Heterocycle

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the plethora of heterocyclic compounds, the 1,2,3-triazole core has emerged as a privileged structure, largely owing to its synthetic accessibility via "click chemistry" and its remarkable stability. However, a particular isomer, the 2H-1,2,3-triazole, has been steadily gaining attention for its distinct biological profile and therapeutic potential. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of 2H-1,2,3-triazole derivatives, offering insights into their synthesis, mechanisms of action, and preclinical efficacy. We will delve into the compelling evidence that positions these compounds as promising candidates for the development of next-generation therapeutics.

I. The Architectural Advantage: Synthesis of 2H-1,2,3-Triazole Derivatives

The biological evaluation of any chemical entity is fundamentally reliant on its efficient and selective synthesis. Unlike the more commonly studied 1H-isomer, the synthesis of 2H-1,2,3-triazoles requires specific strategic approaches. A prevalent and effective method involves the [3+2] cycloaddition of an azide with a suitable precursor that directs the regioselectivity towards the 2H-isomer.

A noteworthy example is the synthesis of 4,5-disubstituted 2H-1,2,3-triazoles from (Z)-substituted diarylacrylonitriles. This two-step process begins with the synthesis of the diarylacrylonitrile intermediate, followed by a cycloaddition reaction with sodium azide in the presence of ammonium chloride.[1] This method offers a reliable route to a variety of 2H-1,2,3-triazole analogues with diverse substitution patterns, crucial for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of 4,5-disubstituted 2H-1,2,3-triazoles:

References

Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid Derivatives: A Guide to Regioselective Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical properties and biological activities.[1][2] Specifically, N-substituted 1,2,3-triazoles, particularly the 2H-1,2,3-triazole-2-acetic acid scaffold (CAS 4320-91-6)[3], have emerged as critical building blocks in the development of novel drugs.[4] However, the synthesis of these N2-substituted isomers presents a significant challenge. The direct alkylation of the parent NH-1,2,3-triazole ring often results in a mixture of N1 and N2-substituted regioisomers, complicating purification and reducing yields.[4][5]

This technical guide provides an in-depth exploration of the core synthetic strategies for preparing this compound derivatives with a focus on achieving high regioselectivity. We will dissect the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common synthetic hurdles.

The Foundational Challenge: Regioselectivity in N-Alkylation

The most direct conceptual route to this compound derivatives is the nucleophilic substitution reaction between an NH-1,2,3-triazole and an alkylating agent like ethyl bromoacetate.[6] However, the triazole anion is an ambident nucleophile, with electron density on both the N1 and N2 nitrogen atoms. This duality leads to the concurrent formation of two distinct regioisomers: the desired 2-substituted (2H) product and the 1-substituted (1H) byproduct.

The primary goal of any synthetic strategy is therefore to control this regioselectivity, maximizing the formation of the therapeutically relevant N2 isomer.

Caption: General workflow for direct N-alkylation of 1,2,3-triazoles.

Strategic Approaches to N2-Selective Synthesis

Controlling the N1/N2 product ratio requires a nuanced understanding of steric, electronic, and catalytic factors. Below are the primary strategies employed by medicinal chemists.

Strategy 1: Directed N-Alkylation via Steric Hindrance

The most reliable method for achieving N2 selectivity is to leverage steric hindrance at the C4 and C5 positions of the triazole ring. Bulky substituents at these positions physically obstruct the N1 nitrogen, making the N2 position the more accessible site for alkylation.

Causality: The rationale is straightforward: the incoming electrophile (the acetic acid moiety) will preferentially attack the less sterically encumbered nitrogen atom. Research has demonstrated that introducing substituents, particularly a bromo group at the C4 position, effectively directs alkylation to the N2 position.[7]

Workflow: Bromo-Directed N2-Alkylation

This two-step process involves the initial synthesis of a 4-bromo-NH-1,2,3-triazole, which then undergoes highly regioselective N2-alkylation.

Caption: Workflow for bromo-directed N2-alkylation and subsequent functionalization.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromo-5-phenyl-2H-1,2,3-triazol-2-yl)acetate

-

Step A: Bromination of 4-phenyl-1H-1,2,3-triazole.

-

To a solution of 4-phenyl-1H-1,2,3-triazole (1.0 eq) in isopropyl acetate, add N-bromosuccinimide (NBS) (1.1 eq).

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-5-phenyl-1H-1,2,3-triazole, which can often be used without further purification.[7]

-

-

Step B: N2-Alkylation.

-

Dissolve the 4-bromo-5-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure N2-alkylated product.[7]

-

Strategy 2: Optimizing Reaction Conditions

For triazoles lacking significant steric directors, regioselectivity can be influenced by carefully controlling reaction parameters. While this approach may not provide the exclusivity of steric direction, it can significantly favor the desired N2 isomer.

Causality & Key Parameters:

-

Temperature: Lower reaction temperatures often favor the formation of the N2-alkylated product. A patent discloses that reaction temperatures between -15°C and 0°C can lead to higher yields of the N2-alkylated triazole.[6] This is attributed to the thermodynamic and kinetic profiles of the competing N1 and N2 alkylation pathways.

-

Base and Solvent System: The choice of base and solvent can alter the ionic character and solvation of the triazole anion, thereby influencing the site of attack. Aprotic solvents like DMF or THF are commonly used in conjunction with bases such as potassium carbonate, sodium hydride, or lithium hexamethyldisilazide (LiHMDS).[6] The use of catalytic base in aprotic solvents has been shown to favor the 2H-regioisomers in Michael additions, a principle that extends to alkylations.[8]

| Substrate | Base | Solvent | Temperature (°C) | N2:N1 Ratio | Yield (%) | Reference |

| 1,2,3-triazole | K₂CO₃ | DMF | 25 | Mixture | Moderate | [6] |

| 1,2,3-triazole | NaH | THF | 0 to -15 | N2 Favored | Good | [6] |

| 4-Bromo-1,2,3-triazole | K₂CO₃ | DMF | 25 | >95:5 | High | [7] |

| NH-1,2,3-triazole | Catalytic Base | Aprotic Solvent | 25 | N2 Selective | Good | [8] |

Strategy 3: Advanced Catalytic Approaches

The field is continually evolving, with catalytic methods emerging as a powerful tool for controlling regioselectivity. Gold-catalyzed reactions, for instance, have been developed for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers.[5][9][10] While not a direct synthesis with haloacetates, this demonstrates the potential of transition metal catalysis. The proposed mechanism involves the formation of a hydrogen bond between the substrate and the catalyst-activated ether, guiding the triazole to attack with its N2 atom.[5][9] This principle of catalytic directionality is a promising avenue for future development in the synthesis of this compound derivatives.

Core Triazole Ring Synthesis: The Huisgen Cycloaddition

The aforementioned strategies presume the availability of the parent NH-1,2,3-triazole. The most robust and versatile method for constructing the triazole ring itself is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[11][12]

-

Thermal Huisgen Cycloaddition: This classic method typically requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[12]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction is highly efficient, proceeds under mild conditions, and is exceptionally regioselective, yielding exclusively the 1,4-disubstituted isomer.[12][13]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method complements CuAAC by regioselectively yielding the 1,5-disubstituted isomer.

For synthesizing precursors for N2-alkylation, the CuAAC reaction is often the method of choice for its reliability and high yields.[7]

Purification and Structural Characterization

Purification: The separation of N1 and N2 regioisomers is typically achieved using column chromatography on silica gel. The two isomers often exhibit different polarities, allowing for effective separation.

Characterization: Unambiguous identification of the N2 isomer is critical and is accomplished using a combination of spectroscopic techniques.

-

NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In many cases, the chemical shifts of the protons and carbons on the acetic acid moiety and the triazole ring differ predictably between the N1 and N2 isomers. For the parent 2-(2H-1,2,3-triazol-2-yl)acetic acid, the two equivalent protons on the triazole ring appear as a singlet, which is a key indicator of N2 substitution.[4]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch of the ester or acid and the N=N stretch of the triazole ring.[14]

Conclusion and Future Outlook

The synthesis of this compound derivatives is a pivotal task in drug discovery. While direct alkylation is fraught with challenges of regioselectivity, a rational approach based on steric hindrance, condition optimization, and post-cycloaddition functionalization provides reliable pathways to these valuable compounds. The bromo-directed N2-alkylation strategy stands out as a particularly robust and versatile method. As the field advances, the development of novel, highly selective catalytic systems will undoubtedly provide even more efficient and elegant solutions to this enduring synthetic challenge.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

An In-Depth Technical Guide to the In Silico Modeling of 2H-1,2,3-Triazole-2-Acetic Acid

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for forming critical interactions with biological targets. This guide provides a comprehensive, technically-grounded framework for the in silico investigation of a specific, yet promising derivative: 2H-1,2,3-triazole-2-acetic acid. As direct experimental data for this molecule is limited, this document serves as a prospective blueprint for researchers, outlining a rigorous, multi-phase computational workflow. We will detail the strategic rationale behind each step, from initial ligand preparation and target identification to advanced molecular dynamics and ADMET profiling. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and producing reliable, actionable data for drug discovery professionals.

Strategic Imperative: Why Model this compound?

The 1,2,3-triazole ring is a privileged structure in drug design, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Its unique electronic structure, featuring a significant dipole moment and the ability to act as a hydrogen bond acceptor, allows it to mimic the peptide bond, enhancing binding affinity and solubility.[1]

The subject of our study, this compound, combines this robust heterocyclic core with a carboxylic acid moiety. This addition is of strategic importance:

-

Enhanced Polarity and Solubility: The acetic acid group introduces a highly polar, ionizable center, which can improve the compound's pharmacokinetic profile.

-

Key Binding Interactions: The carboxylate group is a potent hydrogen bond donor/acceptor and can form strong salt-bridge interactions with positively charged residues like Arginine (Arg) and Lysine (Lys) in a protein's active site.

-

Metabolic Stability: The 2H-substituted 1,2,3-triazole isomer is often more thermodynamically stable than its 1H counterpart, potentially offering greater resistance to metabolic degradation.

Given these features, a systematic in silico evaluation is the most resource-efficient first step to unlock its therapeutic potential by identifying likely biological targets and predicting its drug-like properties.

The Computational Drug Discovery Workflow: A Phased Approach

A successful in silico campaign is not a single experiment but a logical cascade of interconnected analyses. Each phase builds upon the last, progressively refining our understanding of the molecule's potential. This guide is structured around this workflow.

Phase 1: Ligand Preparation - Building the Digital Molecule

The accuracy of all subsequent steps hinges on a chemically correct and energetically favorable 3D representation of the ligand.

Protocol 3.1: 3D Structure Generation and Optimization

-

Obtain 2D Structure: Draw this compound using a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve its structure from a database like PubChem or ZINC if available.[1][2][3][4][5] Save as a SMILES string or in MOL format.

-

Generate 3D Coordinates: Use a program like Open Babel or the builder tools within Schrödinger Maestro or MOE to convert the 2D structure into a 3D conformer.

-

Protonation State Assignment: The carboxylic acid group has a pKa of ~4. At physiological pH (7.4), it will be predominantly deprotonated (carboxylate). It is crucial to model this state unless a specific, low-pH environment is being simulated. Tools like Marvin pKa or PropKa can predict this accurately.

-

Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step relieves steric clashes and moves the molecule to a local energy minimum, resulting in a more realistic starting conformation.

-

Conformational Analysis (Optional but Recommended): For flexible molecules, generate a set of low-energy conformers to ensure the bioactive conformation is accessible during docking.

Phase 2: Target Identification - Finding the Lock for Our Key

Without a known target, we must employ strategies to identify proteins that are likely to bind our molecule. This is a critical, exploratory phase.

Strategy 4.1: Reverse Docking

Reverse docking flips the conventional paradigm: instead of screening many ligands against one target, we screen one ligand against a library of many potential targets.[6][7][8][9][10]

Protocol 4.1: Reverse Docking Workflow

-

Select a Target Database: Utilize a pre-prepared database of druggable human proteins, such as sc-PDB or the collection used by servers like SwissTargetPrediction.

-

Perform High-Throughput Docking: Dock the prepared ligand (from Phase 1) against every protein in the database.

-

Score and Rank: Rank the protein targets based on the docking scores. It is critical to use a scoring function normalization method to compare scores across different proteins, as raw scores are not directly comparable.[6][7]

-

Filter and Analyze: Filter the top-ranked hits. Prioritize targets where the acetic acid group forms plausible salt-bridge or hydrogen bond interactions. Cross-reference top hits with literature on known targets of other triazole-based drugs to identify biologically plausible candidates.

Strategy 4.2: Ligand-Based Pharmacophore Screening

If compounds with similar structures have known biological targets, we can build a pharmacophore model—an electronic and steric map of essential features for binding.[11][12][13][14]

Protocol 4.2: Pharmacophore Hypothesis Generation

-

Identify Analogues: Search chemical databases (e.g., ChEMBL, PubChem) for molecules structurally similar to this compound that have documented biological activity.

-

Generate Pharmacophore Model: Using a set of active analogues, generate a common feature pharmacophore model. This model will likely include features such as a hydrogen bond acceptor (triazole nitrogens), a negative ionizable feature (carboxylate), and aromatic/hydrophobic regions.

-

Screen Protein Databases: Use this pharmacophore model to screen a database of protein structures (like the PDB) to find targets with binding sites that geometrically and chemically match the model.[15][16][17][18][19]

Phase 3: Molecular Docking - Predicting the Binding Pose

Once a putative target is identified, molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and estimates its binding affinity.[20][21][22]

Protocol 5.1: Site-Specific Docking with AutoDock Vina

-

Target Preparation:

-

Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB).[18]

-

Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using tools like AutoDock Tools.[23][24]

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation:

-

Load the optimized ligand structure from Phase 1.

-

Assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein. If a native ligand was present in the crystal structure, centering the box on its location is a robust starting point.

-

-

Docking Execution:

-

Validation and Analysis:

-

Trustworthiness Check: If the PDB structure contained a native ligand, re-dock it using the same protocol. A successful protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.

-

Pose Analysis: Visualize the top-ranked poses of this compound. Analyze the intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) using software like PyMOL or Discovery Studio. The best pose is not always the top-scoring one; it must be biologically and chemically sensible.

-

Phase 4: Molecular Dynamics (MD) - Simulating Biological Reality

Docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time (nanoseconds to microseconds). This step is crucial for validating the stability of the docked pose and refining binding energy estimates.[27]

Protocol 6.1: Protein-Ligand MD Simulation with GROMACS

-

Force Field Parameterization: Standard protein force fields (e.g., CHARMM36, AMBER) do not contain parameters for our novel ligand.[28] We must generate a topology file for this compound using a server like CGenFF or LigParGen.[29][30][31] This is a critical step that defines the bond lengths, angles, dihedrals, and charges for the ligand.

-

System Building:

-

Combine the coordinates of the protein and the best-docked ligand pose.

-

Place the complex in a periodic box of appropriate size (e.g., a cube with a 1.0 nm buffer from the protein surface).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

-

-

Energy Minimization: Perform steepest descent minimization to remove any steric clashes introduced during system building.

-

Equilibration: Conduct a two-phase equilibration. First, in an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, in an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density. During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[32][33][34]

-

Production Run: Remove the position restraints and run the simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

-

RMSD (Root Mean Square Deviation): A stable ligand should have a low and non-drifting RMSD relative to the protein's binding pocket.

-

RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein.

-

Hydrogen Bond Analysis: Track the formation and lifetime of key hydrogen bonds identified in docking.

-

Strategy 6.2: MM/PBSA Binding Free Energy Calculation

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a post-processing method to estimate the binding free energy from MD simulation snapshots. It is more accurate than docking scores but less computationally expensive than rigorous alchemical free energy methods.[35][36][37][38][39]

Protocol 6.2: MM/PBSA Calculation

-

Extract Snapshots: Select frames from the stable portion of the production MD trajectory.

-

Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatics) in the gas phase.

-

ΔG_solv: Change in solvation free energy, calculated using the PB or GB implicit solvent model.

-

-TΔS: Change in conformational entropy (often omitted for comparing similar compounds due to high computational cost and potential for error).

-

-

Average Results: Average the ΔG_bind values over all snapshots to get a final estimate and standard error.

Phase 5: ADMET Prediction - Assessing Druggability

A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models provide early warnings of potential liabilities.

Protocol 7.1: ADMET Profiling with SwissADME

The SwissADME web tool provides a comprehensive and user-friendly platform for this analysis.[40][41][42][43][44]

-

Input: Submit the SMILES string of this compound.

-

Analysis: The server calculates dozens of parameters. Key metrics to evaluate are summarized in the table below.

-

Interpretation:

-

Lipinski's Rule of Five: A primary filter for oral bioavailability. Does the molecule violate more than one rule?

-

GI Absorption & BBB Permeation: The BOILED-Egg model provides an intuitive graphical prediction. Given the polar acetic acid group, high GI absorption is possible, but BBB permeation is unlikely.

-

CYP Inhibition: Predicts potential for drug-drug interactions. Inhibition of key cytochrome P450 enzymes is a major red flag.

-

PAINS Alerts: Flags substructures known to cause false positives in high-throughput screens.

-

Table 1: Key ADMET Parameters for Evaluation

| Category | Parameter | Desired Range/Outcome | Rationale |

| Physicochemistry | Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule for oral bioavailability. |

| LogP (Lipophilicity) | 1 - 3 | Balances solubility and membrane permeability. | |

| TPSA (Polar Surface Area) | < 140 Ų | Influences membrane penetration. | |

| Pharmacokinetics | GI Absorption | High | Essential for oral administration. |

| BBB Permeant | No/Yes (target dependent) | Blood-Brain Barrier penetration. | |

| P-gp Substrate | No | Avoids active efflux from cells. | |

| Drug-Likeness | Lipinski Violations | 0 or 1 | Guideline for oral bioavailability. |

| PAINS Alerts | 0 | Avoids promiscuous or problematic fragments. | |

| Medicinal Chemistry | CYP Inhibitor | No (for major isoforms) | Reduces risk of drug-drug interactions. |

Data Synthesis and Conclusion

The final and most critical phase is to synthesize the data from all preceding steps into a cohesive assessment.

-

Did the target identification phase yield a biologically plausible protein target?

-

Was the docking pose stable throughout the MD simulation?

-

Did the MM/PBSA calculations suggest a favorable binding free energy?

-

Does the ADMET profile indicate the molecule is "drug-like" and has a low risk of toxicity or metabolic issues?

A successful outcome from this comprehensive in silico workflow provides a strong, data-driven hypothesis for the mechanism of action of this compound. This justifies the commitment of resources for chemical synthesis and subsequent in vitro and in vivo experimental validation, dramatically de-risking the early stages of the drug discovery process. This guide provides the roadmap to generate that foundational hypothesis with scientific rigor and confidence.

References

- 1. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZINC database - Wikipedia [en.wikipedia.org]

- 3. Directory of in silico Drug Design tools [click2drug.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using reverse docking for target identification and its applications for drug discovery | Semantic Scholar [semanticscholar.org]

- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 11. youtube.com [youtube.com]

- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 13. inteligand.com [inteligand.com]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDBsum - Database Commons [ngdc.cncb.ac.cn]

- 16. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 19. PDBsum - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. azolifesciences.com [azolifesciences.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 25. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 26. bioinformaticsreview.com [bioinformaticsreview.com]

- 27. QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. ks.uiuc.edu [ks.uiuc.edu]

- 29. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 30. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. bioinformaticsreview.com [bioinformaticsreview.com]

- 33. Protein-Ligand Complex [mdtutorials.com]

- 34. GROMACS Tutorials [mdtutorials.com]

- 35. m.youtube.com [m.youtube.com]

- 36. youtube.com [youtube.com]

- 37. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 38. pubs.acs.org [pubs.acs.org]

- 39. peng-lab.org [peng-lab.org]

- 40. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. SwissADME [swissadme.ch]

- 42. scispace.com [scispace.com]

- 43. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 44. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

An In-depth Technical Guide on the Thermodynamic Stability of 2H-1,2,3-Triazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Isomeric Stability in Triazole Chemistry

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its remarkable stability and its role as a bioisostere for various functional groups.[1][2][3] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are in equilibrium.[4][5] The thermodynamic stability of these isomers is not a mere academic curiosity; it profoundly influences a molecule's physicochemical properties, including solubility, dipole moment, and, most critically, its interaction with biological targets.[6][7] For drug development professionals, a comprehensive understanding of the factors governing the stability of 2H-1,2,3-triazole isomers is paramount for the rational design of effective and reliable therapeutics. This guide provides a detailed exploration of the thermodynamic landscape of these isomers, blending theoretical principles with practical experimental and computational methodologies.

I. The Foundational Principles of 2H-1,2,3-Triazole Stability

The inherent stability of the 1,2,3-triazole ring is noteworthy, particularly when compared to other organic compounds with three contiguous nitrogen atoms.[8] This stability is largely attributed to its aromatic character, with a delocalized 6π electron system distributed across the sp2-hybridized atoms of the ring.[9]

The Predominance of the 2H-Tautomer

In the gas phase and often in non-polar solvents, the 2H-1,2,3-triazole tautomer is demonstrably more stable than its 1H counterpart.[10] Computational and experimental studies estimate the 2H-isomer to be more stable by approximately 3.5–4.5 kcal/mol in the gas phase.[10] The primary reason for this enhanced stability is believed to be the minimization of lone-pair repulsion between adjacent nitrogen atoms, a factor that is more pronounced in the 1H-tautomer.[4]

However, the tautomeric equilibrium is sensitive to the surrounding environment. In aqueous solutions, the preference for the 2H-tautomer is less pronounced, with some studies suggesting it is favored by a factor of about two.[4][11] This shift is due to the differential solvation of the two isomers, with polar solvents capable of hydrogen bonding often stabilizing the more polar 1H-tautomer.[10]

II. Factors Influencing the Thermodynamic Stability of Substituted 2H-1,2,3-Triazoles

The introduction of substituents onto the triazole ring can significantly modulate the relative stabilities of the 1H- and 2H-isomers. The electronic nature of these substituents plays a crucial role in this regard.

-

Electron-withdrawing groups tend to decrease the electron density in the ring. When attached to the nitrogen of an N-(alpha-Aminoalkyl)-1,2,3-triazole, electron-attracting substituents have been shown to increase the proportion of the 1-isomer in the equilibrium mixture.[4]

-

Electron-donating groups , conversely, can influence the basicity of the nitrogen atoms and alter the tautomeric preference.

The interplay of these electronic effects, along with steric considerations and the potential for intramolecular hydrogen bonding, creates a nuanced thermodynamic landscape that must be evaluated on a case-by-case basis.

III. Experimental Determination of Isomeric Stability

A variety of analytical techniques can be employed to experimentally determine the relative thermodynamic stabilities of 2H-1,2,3-triazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[12] By analyzing the chemical shifts and integration of signals corresponding to each isomer, the equilibrium constant and, consequently, the difference in Gibbs free energy can be determined.

Experimental Protocol for NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the triazole sample.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃) to a final volume of ~700 µL in a 5-mm NMR tube.[13] The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure the spectral window is wide enough to encompass all relevant signals, including potentially downfield-shifted NH protons.

-

Carefully integrate the signals corresponding to unique protons of both the 1H- and 2H-isomers. Perform multiple integrations to ensure accuracy.[14]

-

-

Data Analysis:

-

Assign the peaks to their respective tautomers based on chemical shifts and coupling patterns, often aided by 2D NMR techniques (e.g., HSQC, HMBC) and comparison to computational predictions.[14]

-

Calculate the percentage of each tautomer from the relative integrated intensities.

-

The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.

-

The difference in Gibbs free energy (ΔG) can then be determined using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Other Experimental Techniques

-

Millimeter-wave Spectroscopy: This high-resolution technique is particularly useful for gas-phase studies, providing precise rotational constants that allow for the unambiguous identification and structural characterization of different tautomers.[10]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis methods are crucial for assessing the overall thermal stability and decomposition pathways of triazole compounds, which is vital for safety and formulation development.[15]

IV. Computational Chemistry: A Predictive Approach to Isomeric Stability

Computational chemistry provides an indispensable toolkit for predicting the relative stabilities of 2H-1,2,3-triazole isomers, complementing and guiding experimental investigations.

Workflow for Computational Stability Analysis

The following diagram illustrates a typical workflow for the computational prediction of isomer stability:

Caption: A typical computational workflow for determining the relative stability of triazole isomers.

Detailed Computational Protocol:

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. Functionals like B3LYP or M06-2X are often employed.[16][17]

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[16]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages can be used.

-

-

Vibrational Frequency Analysis:

-

This step is crucial to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

It also provides the zero-point vibrational energy (ZPVE), which must be included for an accurate comparison of relative energies.

-

-

Single-Point Energy Calculations:

-

To obtain more reliable relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory.

-

Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its accuracy.[16]

-

Basis Set: A large, correlation-consistent basis set like aug-cc-pVTZ is typically used.[16]

-

Software: High-level quantum chemistry programs such as Molpro or CFOUR are suitable for these calculations.[16]

-

Quantitative Data: Relative Stabilities of Parent 1,2,3-Triazole Isomers

| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1H-1,2,3-Triazole | Hartree-Fock (double zeta) | +3.51 | [4] |

| 2H-1,2,3-Triazole | Hartree-Fock (double zeta) | 0.00 | [4] |

| 1H-1,2,3-Triazole | CCSD(T)/cc-pCVTZ (gas phase) | ~+3.5 to +4.5 | [10] |

| 2H-1,2,3-Triazole | CCSD(T)/cc-pCVTZ (gas phase) | 0.00 | [10] |

V. Implications for Drug Development

The thermodynamic stability of 2H-1,2,3-triazole isomers has profound implications for the development of new pharmaceuticals.

-

Target Binding: The specific tautomeric form of a drug molecule can significantly affect its binding affinity and selectivity for a biological target. The different arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-isomers can lead to distinct interactions with a receptor's active site.[6][7]

-

Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (LogP), and crystal packing, all of which are critical for formulation and bioavailability.[6][7]

-

Metabolic Stability: The inherent stability of the triazole ring contributes to the metabolic robustness of many drugs, reducing their susceptibility to enzymatic degradation.[5][18]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patentability and intellectual property protection.

The following diagram illustrates the central role of tautomer stability in the drug development process:

Caption: The influence of tautomer stability on key aspects of drug development.

VI. Conclusion

The thermodynamic stability of 2H-1,2,3-triazole isomers is a multifaceted property governed by a delicate balance of electronic, steric, and environmental factors. For researchers and drug development professionals, a thorough understanding and characterization of this stability are not optional but essential for the successful design and development of novel therapeutics. The integration of high-level computational predictions with rigorous experimental validation provides a powerful strategy for navigating the complexities of triazole tautomerism and harnessing the full potential of this privileged scaffold in medicinal chemistry.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2H-1,2,3-Triazole-2-Acetic Acid (CAS Number: 4320-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2H-1,2,3-triazole-2-acetic acid, a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the 1,2,3-triazole ring, including its high dipole moment, capacity for hydrogen bonding, and metabolic stability, make it an attractive scaffold. This document details the synthesis, characterization, and key applications of this compound, with a particular focus on its role as a versatile linker in the construction of complex bioactive molecules such as Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to serve as a valuable resource for researchers leveraging this compound in their scientific endeavors.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This moiety has garnered significant attention in the field of medicinal chemistry due to its remarkable stability and versatile chemical properties. Unlike more labile functional groups, the triazole ring is resistant to metabolic degradation, including hydrolysis, oxidation, and reduction, rendering it an ideal component for enhancing the pharmacokinetic profiles of drug candidates. Furthermore, the 1,2,3-triazole system can act as a bioisostere for amide bonds, offering a synthetically accessible and stable alternative in peptide and small molecule drug design.

This compound, in particular, presents a bifunctional architecture: the triazole ring provides a stable, polar core, while the carboxylic acid handle offers a reactive site for conjugation to other molecules of interest. This dual functionality makes it an invaluable tool for constructing larger, more complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4320-91-6 | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. |

Note: Specific quantitative data for melting point and pKa are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Data for Structural Elucidation

While specific spectra for this compound are not widely published, the following represents expected spectroscopic characteristics based on analysis of closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the triazole ring and a singlet for the methylene protons of the acetic acid group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two equivalent carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic C-H and C=N stretches of the triazole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound primarily relies on the N-alkylation of a 1,2,3-triazole precursor. A significant challenge in this synthesis is controlling the regioselectivity of the alkylation, as the 1H-1,2,3-triazole anion can be alkylated at the N-1 or N-2 position.

Regioselective N-2 Alkylation Strategy

A robust strategy for achieving regioselective N-2 alkylation involves the use of a substituted triazole precursor, such as 4-bromo-1H-1,2,3-triazole. The bromo substituent sterically hinders alkylation at the N-1 position, thereby directing the incoming electrophile to the N-2 position. This is followed by a debromination step to yield the desired product.

Methodological & Application

Application Note: Leveraging Tris(triazolylmethyl)amine Ligands for Robust Biocompatible Click Chemistry

Executive Summary: Overcoming the Central Challenge in Biocompatible Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and reliability in forming stable triazole linkages.[1][2] However, its application in biological systems is hampered by two primary challenges: the cytotoxicity of copper ions and the instability of the essential catalytic Cu(I) species in aqueous, aerobic environments, where it readily oxidizes to the inactive Cu(II) state.[1][3][4]

This guide focuses on the definitive solution to these challenges: the use of water-soluble, copper-chelating tris(triazolylmethyl)amine ligands. While the user's query mentioned 2H-1,2,3-triazole-2-acetic acid, this molecule is a precursor to the true functional agents. The most prominent and effective of these ligands is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . This document provides a deep dive into the mechanism, advantages, and detailed protocols for using THPTA to enable robust, rapid, and biocompatible CuAAC reactions for applications ranging from protein labeling to drug discovery.

The Protective and Accelerating Role of the THPTA Ligand

The success of CuAAC in bioconjugation hinges on maintaining a sufficient concentration of the Cu(I) catalyst without harming sensitive biomolecules.[5][6] THPTA is a tripodal ligand that acts as a powerful chelator for copper, addressing this challenge through a multi-faceted mechanism.

Core Functions of THPTA:

-

Stabilization of Cu(I): THPTA's triazole arms form a stable complex with the Cu(I) ion, protecting it from oxidation and disproportionation, thus ensuring a sustained catalytic cycle.[3][7]

-

Reaction Acceleration: The THPTA-Cu(I) complex is a highly active catalytic species. By maintaining copper in its active state and facilitating the coordination of both the azide and alkyne, the ligand significantly accelerates the rate of triazole formation.[8] Reactions are often complete in 15-60 minutes at room temperature.[4]

-

Protection of Biomolecules: The standard method for generating Cu(I) involves the reduction of Cu(II) (e.g., CuSO₄) with sodium ascorbate. This process can generate reactive oxygen species (ROS) that damage proteins and other biomolecules.[8][9] THPTA serves a crucial secondary role as a sacrificial reductant, intercepting and neutralizing these harmful radicals, thereby preserving the integrity of the biological sample.[5][9]

-

Enhanced Biocompatibility: By tightly chelating copper, THPTA reduces its bioavailability and minimizes its cytotoxic effects, making it possible to perform click chemistry on the surface of living cells with high viability.[3][10]

Catalytic Mechanism Visualization

The diagram below illustrates the central role of the THPTA-Cu(I) complex in the CuAAC catalytic cycle. The ligand stabilizes the copper center, which then coordinates with the alkyne and azide to facilitate the regioselective formation of the 1,4-disubstituted triazole product.

Caption: The CuAAC catalytic cycle accelerated by the THPTA ligand.

Comparative Analysis: THPTA vs. TBTA

To appreciate the advantages of THPTA, it is useful to compare it with the first-generation tris(triazolylmethyl)amine ligand, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

| Feature | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) |

| Solubility | High water solubility. [3] | Poor water solubility; requires organic co-solvents (e.g., DMSO, t-BuOH).[3][6] |

| Primary Application | Bioconjugation in aqueous buffers, live cell labeling, proteomics, nucleic acid modification.[3][10] | Organic synthesis, material science, applications where organic solvents are tolerated.[11] |

| Biocompatibility | Excellent. Minimizes copper toxicity and protects biomolecules from oxidative damage.[9][10] | Limited. The need for organic solvents and less effective protection restricts biological use. |

| Convenience | Allows the entire reaction to be run in water, simplifying protocols and purification.[3] | Requires solvent management and can lead to precipitation issues with biomolecules. |

| Reference | Hong, V., et al. (2009). Angew. Chem. Int. Ed.[4] | Chan, T.R., et al. (2004). Org. Lett.[4] |

Experimental Protocols and Workflow

General Experimental Workflow

The following diagram outlines the standard workflow for a bioconjugation experiment using the THPTA ligand system. The critical step is the pre-complexation of copper sulfate with the THPTA ligand before introducing it to the biological sample.

Caption: A typical experimental workflow for CuAAC bioconjugation.[12]

Protocol 1: Labeling an Alkyne-Modified Protein with an Azide Probe

This protocol describes a general procedure for conjugating a small molecule azide (e.g., a fluorescent dye) to a protein containing an alkyne modification.

A. Materials and Stock Solutions:

-

Alkyne-Protein: Solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).

-

Azide Probe: 5-10 mM stock solution in DMSO or water.

-

CuSO₄: 20 mM stock solution in water.

-

THPTA Ligand: 50 mM stock solution in water.[13]

-

Sodium Ascorbate (Na-Ascorbate): 100 mM stock solution in water. Crucial: Prepare this solution fresh immediately before use.

-

(Optional) Aminoguanidine HCl: 100 mM in water, used to protect arginine residues.[9]

B. Recommended Reagent Concentrations & Ratios:

| Reagent | Recommended Starting Concentration | Typical Range | Ligand:Cu Ratio |

| Copper (CuSO₄) | 100 µM | 25 - 250 µM | 1 |

| Ligand (THPTA) | 500 µM | 125 µM - 1.25 mM | 5:1 [9][12] |

| Sodium Ascorbate | 5 mM | 1 - 10 mM | N/A |

| Biomolecule (Protein) | > 2 µM | > 2 µM | N/A |

| Probe (Azide/Alkyne) | ~2-10 fold excess over biomolecule | 20 µM or higher | N/A |

C. Step-by-Step Procedure:

-

Prepare the Biomolecule Mixture: In a microcentrifuge tube, combine the alkyne-protein and the azide probe in the reaction buffer. The final concentration of the protein will depend on the experiment, but should ideally be above 2 µM.[13] The other reactant (the probe) should be in 2 to 10-fold molar excess.[12][13]

-

Prepare the Catalyst Complex: In a separate tube, prepare the copper-ligand complex. For a final reaction volume of 500 µL with target concentrations of 100 µM CuSO₄ and 500 µM THPTA:

-

Add Catalyst: Add the 7.5 µL of the prepared catalyst complex to the protein solution and mix gently.

-

(Optional) Add Protective Agent: If your protein is sensitive, add aminoguanidine stock solution to a final concentration of 5 mM.[9][12]

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction). Mix gently by pipetting or inverting the tube.[9]

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For many systems, 30-60 minutes is sufficient.[4] Reaction progress can be monitored by an appropriate analytical method (e.g., fluorescence for a dye conjugate).

-

Purify the Conjugate: Once the reaction is complete, remove excess reagents, copper, and byproducts. Common methods include:

-

Size-Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from small molecule reagents.

-

Dialysis / Buffer Exchange: Suitable for removing small molecules.

-

Affinity Chromatography: Can be used if the protein has an affinity tag.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction Yield | 1. Inactive sodium ascorbate (oxidized).2. Incorrect order of reagent addition.3. Inaccessible azide/alkyne on the biomolecule.4. Insufficient catalyst or excess ligand. | 1. Always use a freshly prepared solution of sodium ascorbate. 2. Ensure CuSO₄ and THPTA are premixed before adding to the biomolecule. Add ascorbate last.[12]3. Perform the reaction under denaturing conditions (e.g., with DMSO) if the biomolecule's structure allows.[9]4. Optimize the ligand-to-copper ratio. While 5:1 is standard, some systems may benefit from a 2:1 ratio.[8] |

| Protein Precipitation or Degradation | 1. Oxidative damage from ROS.2. High concentration of organic co-solvent (if used).3. Copper-mediated aggregation. | 1. Ensure a sufficient excess of THPTA (at least 5:1 over copper).[9] Consider degassing the buffer. Add aminoguanidine to protect sensitive residues.[9]2. Minimize DMSO or other co-solvent concentrations.3. Chelate and remove copper promptly after the reaction is complete using purification methods. |

| Reaction is Slow | 1. Low reactant concentrations.2. Presence of competing chelators (e.g., thiols from DTT or glutathione). | 1. Increase the concentration of the excess reactant (the small molecule probe).2. Remove reducing agents like DTT/TCEP before the reaction. If thiols are intrinsic to the protein, increase catalyst concentration or add sacrificial metals like Zn(II) or Ni(II) to occupy the thiols.[9] |

Conclusion

The development of water-soluble, protective ligands like THPTA has transformed the Copper-Catalyzed Azide-Alkyne Cycloaddition from a powerful reaction in organic synthesis into a cornerstone of modern bioconjugation and chemical biology. By stabilizing the active Cu(I) catalyst, accelerating reaction rates, and protecting sensitive biomolecules from oxidative damage, the THPTA system provides a robust, reliable, and user-friendly platform for researchers. The protocols and data presented herein offer a validated starting point for professionals in drug development and life sciences to successfully implement this indispensable chemical tool.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com.cn [confluore.com.cn]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]